molecular formula C20H23N5OS B2665733 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 898607-09-5

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2665733
M. Wt: 381.5
InChI Key: ZRQJHPPDEGKTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide” is a derivative of triazole . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthesis process often involves the reaction of appropriate hydrazide compounds with other reagents to form 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols .


Molecular Structure Analysis

The molecular structure of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide” includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds are known for their ability to undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can readily bind in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Structural Elucidation

Research efforts have been directed towards synthesizing and characterizing derivatives of 1,2,4-triazole, a core structure similar to the specified compound, due to their wide range of pharmaceutical activities. For instance, Mahyavanshi et al. (2011) synthesized a new series of 1,2,4-triazole derivatives, emphasizing their structural elucidation through NMR, mass spectra, IR spectra, and elemental analysis. These derivatives were explored for their antimicrobial, antifungal, and anti-tuberculosis activity, showcasing the structural diversity and biological relevance of compounds with 1,2,4-triazole rings (Mahyavanshi, Parmar, & Mahato, 2011).

Antimicrobial Activity

Compounds with the 1,2,4-triazole moiety have been explored for their potent antimicrobial properties. Research by Chalenko et al. (2019) on derivatives of 1,2,4-triazole demonstrated significant anti-exudative properties, with some synthesized compounds exceeding the reference drug in efficacy. This suggests potential applications in developing new antimicrobial agents with enhanced activity and reduced toxicity (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).

Antitumor Activity

Derivatives of the specified compound have shown promising antitumor activities. For example, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, displaying considerable anticancer activity against various cancer cell lines. This research highlights the potential of such compounds in the development of new antitumor drugs, offering a basis for further exploration of their therapeutic applications (Yurttaş, Tay, & Demirayak, 2015).

Antiviral and Virucidal Activities

Investigations into the antiviral properties of 1,2,4-triazole derivatives have revealed their potential in combating viral infections. Wujec et al. (2011) studied the cytotoxicity, antiviral, and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus, identifying several derivatives with the capacity to reduce viral replication. These findings suggest the utility of such compounds in developing antiviral therapies (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Safety And Hazards

While there are no explicit safety and hazard data available for this specific compound, it’s important to note that organic compounds may pose potential risks to human health . Therefore, appropriate laboratory safety procedures should be followed when handling and storing the compound .

properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-13-9-14(2)19(15(3)10-13)22-18(26)12-27-20-24-23-17(25(20)21)11-16-7-5-4-6-8-16/h4-10H,11-12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQJHPPDEGKTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

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